molecular formula C18H20FNO4S B2925561 1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine CAS No. 2411254-95-8

1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine

Cat. No. B2925561
CAS RN: 2411254-95-8
M. Wt: 365.42
InChI Key: BTVUCUVREYYFRW-UHFFFAOYSA-N
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Description

1-[(4-Fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine is a pyrrolidine derivative . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry due to its versatility and potential for drug development. This scaffold offers advantages such as efficient exploration of pharmacophore space, stereogenicity, and three-dimensional coverage due to its non-planarity (referred to as “pseudorotation”) .


Synthesis Analysis

The synthesis of this compound involves either ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. Specific synthetic strategies and reaction conditions are reported in the literature .


Molecular Structure Analysis

The molecular structure of This compound consists of a pyrrolidine ring with a 4-fluorosulfonyloxyphenylmethyl group and a 4-methoxyphenyl group attached. The stereochemistry of carbons within the pyrrolidine ring significantly influences the biological profile of drug candidates, especially their binding mode to enantioselective proteins .

properties

IUPAC Name

1-[(4-fluorosulfonyloxyphenyl)methyl]-2-(4-methoxyphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-23-16-10-6-15(7-11-16)18-3-2-12-20(18)13-14-4-8-17(9-5-14)24-25(19,21)22/h4-11,18H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUCUVREYYFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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